Lenalidomide-C6-azide

Description

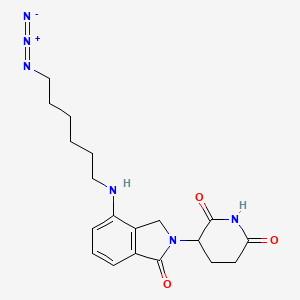

Structure

3D Structure

Properties

Molecular Formula |

C19H24N6O3 |

|---|---|

Molecular Weight |

384.4 g/mol |

IUPAC Name |

3-[7-(6-azidohexylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C19H24N6O3/c20-24-22-11-4-2-1-3-10-21-15-7-5-6-13-14(15)12-25(19(13)28)16-8-9-17(26)23-18(16)27/h5-7,16,21H,1-4,8-12H2,(H,23,26,27) |

InChI Key |

YXSMUPANCPYRNV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCCCN=[N+]=[N-] |

Origin of Product |

United States |

Advanced Research Avenues and Future Perspectives

Phenotypic Screening and Target Deconvolution using Lenalidomide-C6-azide Tools

Phenotypic screening, an approach that identifies molecules inducing a desired effect in cells without prior knowledge of the target, has seen a resurgence, largely due to improved methods for subsequent target deconvolution. nih.govnih.gov this compound is an exemplary building block for creating chemical probes essential for this process. The terminal azide (B81097) group is a "clickable" handle, allowing for efficient and specific conjugation to reporter tags, such as biotin (B1667282) or fluorescent dyes, via copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions. nih.govmedchemexpress.com

This functionality is critical for target deconvolution strategies like chemical proteomics and affinity chromatography. nih.govtechnologynetworks.com In a typical workflow, a library of compounds can be synthesized by attaching various protein-of-interest (POI) binders to the this compound scaffold. Once a hit with interesting phenotypic activity is identified, the azide group on the parent molecule can be used to link it to an affinity matrix (e.g., streptavidin beads if conjugated to biotin). This immobilized probe is then incubated with cell lysates, allowing it to "capture" its binding partners. technologynetworks.com The bound proteins are subsequently eluted and identified using mass spectrometry, revealing the molecular targets responsible for the observed phenotype. nih.govtechnologynetworks.com This process transforms a phenotypic discovery into a target-validated lead for further drug development.

Modern target deconvolution techniques that can be leveraged by tools derived from this compound are summarized below.

| Technique | Description | Relevance of this compound |

| Affinity Chromatography | A modified small molecule (ligand) is immobilized on a solid support and incubated with protein extracts. Bound proteins are eluted and identified. technologynetworks.com | The azide handle allows for straightforward immobilization of the lenalidomide-based probe onto a support matrix after conjugation with a suitable tag. |

| Chemical Proteomics | Small molecule probes are used to isolate targets directly from complex biological systems like entire proteomes. nih.gov | Probes built from this compound can be used to affinity-isolate CRBN and its interactors, or, when part of a PROTAC, the POI and associated proteins. |

| Activity-Based Protein Profiling (ABPP) | Clickable probes are used to tag and identify active enzymes or proteins in a proteome. nih.gov | The azide group enables its use in ABPP workflows to study the activity and engagement of CRBN or to identify off-targets of a PROTAC. |

| Phage Display | A library of proteins is displayed on the surface of phages, which are then screened for binding against an immobilized small molecule. nih.govtechnologynetworks.com | The azide allows the molecule to be immobilized for screening against phage libraries to identify potential off-target binders. |

Integration with Artificial Intelligence and Computational Design for PROTAC Optimization

The development of Proteolysis-Targeting Chimeras (PROTACs) is a complex, multiparameter optimization challenge. nih.gov A successful PROTAC requires the precise assembly of a POI ligand, an E3 ligase ligand, and a linker to form a stable and effective ternary complex (POI-PROTAC-E3 ligase). researchgate.netscienceopen.com Artificial intelligence (AI) and computational modeling have become indispensable for rationalizing and accelerating this process. nih.govnih.gov

Ternary Complex Modeling : Computational tools like molecular docking and molecular dynamics (MD) simulations are used to predict the structure and stability of the ternary complex. researchgate.netscienceopen.com These models help researchers understand the critical protein-protein and protein-ligand interactions that drive degradation, guiding the rational design of the linker and its attachment points. researchgate.netmdpi.com

Linker Optimization : The linker is not merely a spacer but plays a decisive role in PROTAC efficacy. researchgate.net Generative AI models and machine learning algorithms can analyze datasets of successful PROTACs to identify optimal linker lengths, compositions, and conformations, generating novel linker structures with improved properties. cbirt.net

Predictive Modeling : Deep learning models can be trained to predict a PROTAC's degradation efficiency (e.g., DC50, Dmax) based on its chemical structure and the structures of the target proteins. mdpi.comarxiv.org These predictive tools allow for the virtual screening of large libraries of potential PROTACs, prioritizing the most promising candidates for synthesis and experimental validation. scienceopen.comcbirt.net

The integration of AI with building blocks like this compound creates an iterative cycle of design, prediction, synthesis, and testing that significantly accelerates the discovery of potent and selective protein degraders. mdpi.com

| Computational Approach | Application in PROTAC Optimization | Contribution of AI/ML |

| Molecular Docking | Predicts the binding pose of the PROTAC within the POI and E3 ligase binding pockets. scienceopen.com | Accelerates structure-activity relationship analysis and helps in virtual screening for better ligands. scienceopen.comresearchgate.net |

| Molecular Dynamics (MD) Simulations | Assesses the stability and conformational dynamics of the POI-PROTAC-E3 ternary complex over time. researchgate.net | AI-driven analysis of MD trajectories can identify key interactions and predict complex stability more efficiently. researchgate.net |

| Generative Models | De novo design of novel PROTAC structures, particularly the linker component, by exploring vast chemical space. researchgate.netarxiv.org | Can propose entirely new and effective linker architectures that may not be intuitively designed. cbirt.netarxiv.org |

| Quantitative Structure-Activity Relationship (QSAR) | Builds models that correlate chemical structures with biological activity (e.g., degradation potency). | Machine learning algorithms create predictive models to estimate the efficacy of unsynthesized PROTAC candidates. mdpi.com |

Development of Next-Generation E3 Ligase Modulators and Targeted Degraders

While lenalidomide (B1683929) and its derivatives are foundational for recruiting the CRBN E3 ligase, the field is actively pursuing next-generation modulators to expand the scope and efficacy of targeted protein degradation. nih.govresearchgate.net Research in this area focuses on creating molecules with novel mechanisms of action, improved selectivity, and the ability to overcome resistance.

One major advance is the development of Cereblon E3 Ligase Modulators (CELMoDs) . These are small molecules that, like lenalidomide, bind to CRBN but alter its substrate specificity to induce the degradation of new proteins, or "neosubstrates," that are not targeted by classical immunomodulatory drugs (IMiDs). nih.gov For instance, the CELMoD compound CC-885 induces the degradation of the translation termination factor GSPT1, showing efficacy in acute myeloid leukemia models where lenalidomide is ineffective. nih.gov this compound provides a validated chemical scaffold that can be systematically modified to explore new chemical space and identify novel CELMoDs.

Another promising frontier is the creation of covalent E3 ligase modulators . While most current PROTACs bind reversibly to CRBN, researchers have developed covalent ligands that form a permanent bond with the E3 ligase. rsc.orgnih.gov This approach can lead to enhanced degradation efficiency and prolonged pharmacodynamic effects, as the degrader is not subject to washout or competition from other ligands. rsc.orgnih.gov The development of a covalent CRBN-based PROTAC has demonstrated that this strategy can enhance catalytic efficiency and sustain protein degradation even at lower cellular concentrations. nih.gov The azide group on this compound can be used as a synthetic handle to attach various reactive warheads for developing such covalent degraders.

These advancements are pushing the boundaries of what is considered "druggable," opening up new therapeutic possibilities for a wide range of diseases. researchgate.net

Exploration beyond PROTACs: New Applications of Cereblon Ligand-Linker Conjugates

The utility of Cereblon ligand-linker conjugates, for which this compound is a prime synthetic precursor, extends beyond the construction of traditional heterobifunctional PROTACs. The modular nature of these conjugates allows for their adaptation into other innovative therapeutic and research modalities.

Homo-PROTACs: These are bifunctional molecules that link two E3 ligase ligands together. Instead of targeting a separate POI, they induce the dimerization and subsequent auto-degradation of the E3 ligase itself. youtube.com A pomalidomide-based homo-PROTAC has been shown to effectively induce the ubiquitination and degradation of CRBN. youtube.com Such molecules are valuable research tools for studying the physiological function of CRBN and could have therapeutic implications in diseases where CRBN activity is pathogenic. youtube.com this compound is an ideal starting material for synthesizing homo-PROTACs by simply coupling two units together.

Target Engagement Assays: Confirming that a potential ligand binds to its intended target within a cellular environment is a critical step in drug discovery. Conjugates of a CRBN ligand and a linker can be used to develop robust cell-based target engagement assays. nih.gov For example, a known fluorescently-labeled CRBN-binding PROTAC can be used in a competition assay. The ability of a new, unlabeled test compound (such as a novel CELMoD) to displace the fluorescent probe provides a direct measure of its binding affinity to CRBN in live cells. nih.gov This allows for the high-throughput screening and characterization of new E3 ligase ligands in a physiologically relevant context.

Emerging Degrader Technologies: The concept of induced proximity is being expanded to other cellular degradation pathways beyond the ubiquitin-proteasome system. Technologies like Lysosome-Targeting Chimeras (LYTACs) and Autophagy-Targeting Chimeras (AUTACs) aim to degrade extracellular proteins and protein aggregates, respectively. nih.gov While the targeting moieties differ, the fundamental principle of a bifunctional molecule remains. Cereblon ligand-linker conjugates could potentially be adapted for these platforms, for instance, by linking them to ligands that engage autophagy-related machinery, thereby opening up entirely new avenues for targeted degradation.

Q & A

What are the critical safety protocols for handling Lenalidomide-C6-azide in laboratory settings?

Level: Basic

Answer:

Researchers must adhere to strict safety protocols to mitigate risks:

- Personal Protective Equipment (PPE): Wear lab coats, nitrile gloves, and safety goggles to avoid skin/eye contact .

- Ventilation: Ensure adequate airflow in workspaces to prevent inhalation of particles .

- Spill Management: Collect leaked material using non-reactive tools (e.g., plastic scoops) and store in sealed containers. Avoid water-based cleanup to prevent unintended reactions .

- Emergency Procedures: For skin exposure, rinse immediately with soap and water; for eye contact, irrigate with water for ≥15 minutes and seek medical attention .

How should researchers design preclinical experiments to assess this compound’s immunomodulatory effects?

Level: Basic

Answer:

A robust preclinical design includes:

- In vitro models: Use primary B-cell cultures or immortalized cell lines (e.g., Raji cells) to measure apoptosis (via Annexin V/PI staining) and cytokine modulation (e.g., TNF-α/IL-6 ELISA) .

- Dose-ranging studies: Test concentrations from 0.1–10 µM, aligning with pharmacokinetic data from prior lenalidomide studies .

- Control groups: Include vehicle controls and positive controls (e.g., dexamethasone for anti-inflammatory benchmarks).

What methodologies are recommended for resolving contradictions between in vitro and in vivo efficacy data for this compound?

Level: Advanced

Answer:

Contradictions often arise due to bioavailability or metabolic differences. Mitigation strategies include:

- Pharmacokinetic Profiling: Compare plasma half-life and tissue distribution in animal models to in vitro degradation rates .

- Metabolite Analysis: Use LC-MS to identify active/inactive metabolites that may explain efficacy gaps .

- Species-Specific Factors: Replicate experiments in humanized mouse models to bridge translational gaps .

- Statistical Re-evaluation: Apply mixed-effects models to account for inter-subject variability in clinical datasets .

How can copper-catalyzed azide-alkyne cycloaddition (CuAAC) be optimized for conjugating this compound to antibody-drug conjugates (ADCs)?

Level: Advanced

Answer:

CuAAC efficiency depends on:

- Catalyst System: Use Cu(I)Br with tris(benzyltriazolylmethyl)amine (TBTA) to stabilize the catalyst and reduce side reactions .

- Solvent Optimization: Perform reactions in tert-butanol/water (1:1) to enhance solubility of both azide and alkyne components .

- Reaction Monitoring: Track conversion via HPLC at 254 nm; aim for >95% purity before proceeding to ADC purification .

- Quality Control: Validate conjugates using MALDI-TOF for mass accuracy and flow cytometry for target binding .

What strategies ensure data integrity in multi-center clinical trials involving this compound?

Level: Basic

Answer:

Key practices include:

- Centralized Laboratories: Prioritize central lab results over local data for consistency in hematologic/chemical assays (e.g., creatinine clearance via Cockroft-Gault method) .

- Audit Trails: Maintain electronic case report forms (eCRFs) with timestamps and investigator signatures for all protocol deviations .

- Blinding Protocols: Implement double-blinding with placebo-controlled arms to minimize bias in efficacy assessments .

How can researchers integrate click chemistry with this compound to develop PROTACs (Proteolysis-Targeting Chimeras)?

Level: Advanced

Answer:

A methodological approach involves:

Linker Design: Attach the C6-azide group to lenalidomide’s phthalimide ring via a PEG spacer for flexibility .

E3 Ligase Recruitment: Conjugate the alkyne-terminated PROTAC to cereblon-binding ligands (e.g., pomalidomide derivatives) using CuAAC .

Functional Validation: Test degradation efficiency in MM.1S myeloma cells via Western blot (e.g., IKZF1/IKZF3 levels) and correlate with ubiquitination assays .

What criteria should guide the selection of biomarkers for this compound’s mechanism-of-action studies?

Level: Advanced

Answer:

Prioritize biomarkers that:

- Align with Molecular Targets: Focus on cereblon substrate degradation (e.g., IKZF1/3) and downstream cytokines (e.g., IL-2, IFN-γ) .

- Demonstrate Dose-Response Relationships: Use Spearman’s correlation to link biomarker modulation with clinical outcomes (e.g., tumor burden reduction) .

- Enable Non-Invasive Monitoring: Validate plasma-soluble biomarkers (e.g., VEGF, TNF-α) via multiplex assays .

How should researchers address ethical considerations in trials involving this compound?

Level: Basic

Answer:

- Informed Consent: Disclose risks of teratogenicity and secondary malignancies, requiring double contraception for participants .

- Data Safety Monitoring Boards (DSMBs): Establish independent oversight for adverse event (AE) review, particularly for grade ≥3 neutropenia or thrombocytopenia .

- Equitable Recruitment: Avoid exclusion of elderly patients by adapting eligibility criteria (e.g., creatinine clearance ≥30 mL/min) .

What computational tools can predict this compound’s metabolic stability?

Level: Advanced

Answer:

- In Silico Models: Use Schrödinger’s ADMET Predictor or SwissADME to estimate hepatic clearance and CYP3A4-mediated oxidation .

- Molecular Dynamics (MD) Simulations: Simulate binding to cereblon’s hydrophobic pocket (PDB: 4TZC) to assess structural stability .

- Machine Learning: Train random forest models on historical PK data to optimize dosing regimens 11.

AI助科研之如何使用在问辅助实验(六)01:26

How can combinatorial libraries be designed using this compound for high-throughput screening?

Level: Advanced

Answer:

- Scaffold Diversification: Synthesize derivatives by varying the C6-azide linker length (C3–C8) and introducing substituents (e.g., fluorophores for imaging) .

- Screening Workflow: Use 384-well plates to test anti-proliferative activity in NCI-60 cell lines, with IC50 determination via CellTiter-Glo .

- Hit Validation: Confirm target engagement using SPR (surface plasmon resonance) for cereblon binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.